2-(Chlorocarbonyl)cyclohex-1-en-1-yl thiocyanate
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Overview
Description
2-(Chlorocarbonyl)cyclohex-1-en-1-yl thiocyanate is an organic compound that features a cyclohexene ring substituted with chlorocarbonyl and thiocyanate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorocarbonyl)cyclohex-1-en-1-yl thiocyanate can be achieved through several methods. One common approach involves the reaction of cyclohexene with chlorocarbonyl and thiocyanate reagents under controlled conditions. For instance, cyclohexene can be reacted with phosgene (carbonyl chloride) to introduce the chlorocarbonyl group, followed by the addition of thiocyanate to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to optimize yield and purity. The use of catalysts and continuous flow processes can further enhance the efficiency of the production.
Chemical Reactions Analysis
Types of Reactions
2-(Chlorocarbonyl)cyclohex-1-en-1-yl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and electrophiles like halogens for addition reactions. Typical reaction conditions involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while addition reactions with halogens can produce halogenated cyclohexene compounds.
Scientific Research Applications
2-(Chlorocarbonyl)cyclohex-1-en-1-yl thiocyanate has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: Researchers use it to study the interactions of thiocyanate-containing compounds with biological systems, which can provide insights into enzyme mechanisms and metabolic pathways.
Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 2-(Chlorocarbonyl)cyclohex-1-en-1-yl thiocyanate involves its reactivity with various molecular targets. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The thiocyanate group can interact with metal ions and enzymes, influencing their activity and stability. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A related compound with a similar cyclohexene ring structure but different functional groups.
Cyclohex-1-en-1-yl acetate: Another compound with a cyclohexene ring, featuring an acetate group instead of chlorocarbonyl and thiocyanate groups
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
65200-31-9 |
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Molecular Formula |
C8H8ClNOS |
Molecular Weight |
201.67 g/mol |
IUPAC Name |
(2-carbonochloridoylcyclohexen-1-yl) thiocyanate |
InChI |
InChI=1S/C8H8ClNOS/c9-8(11)6-3-1-2-4-7(6)12-5-10/h1-4H2 |
InChI Key |
JKYJHMOQWUVFFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C1)C(=O)Cl)SC#N |
Origin of Product |
United States |
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